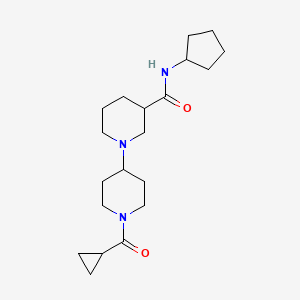![molecular formula C13H16N2O2 B6084597 N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, commonly known as PAC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids. PAC has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including pain management, inflammation, and neurological disorders.
作用机制
PAC exerts its effects by inhibiting the activity of N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, which is responsible for the degradation of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, PAC increases the levels of endogenous cannabinoids, which then bind to cannabinoid receptors in the body, resulting in various physiological effects.
Biochemical and Physiological Effects
PAC has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. PAC has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the significant advantages of PAC is its potency and selectivity for N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibition. PAC has been shown to have a higher potency for N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibition than other compounds such as URB597. However, one of the limitations of PAC is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
未来方向
There are several future directions for research on PAC. One area of interest is the development of more potent and selective N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibitors that can be used in clinical settings. Another area of research is the investigation of PAC's potential use in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of PAC use and its potential for addiction and abuse.
合成方法
The synthesis of PAC involves the reaction between 3-(acetylamino)-4-methylbenzoic acid and cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PAC.
科学研究应用
PAC has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is pain management, where PAC has shown promising results in preclinical studies for its analgesic effects. PAC has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation in animal models of arthritis. Additionally, PAC has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and anxiety.
属性
IUPAC Name |
N-(3-acetamido-4-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-6-11(7-12(8)14-9(2)16)15-13(17)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBXPGXSGZOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6084519.png)
![3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)
![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)

![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
methylene]acetamide](/img/structure/B6084568.png)
![(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine](/img/structure/B6084577.png)
![[3-(2,4-difluorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6084584.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)

